3-[(4-Ethylphenyl)sulfonyl]-5-(4-methylpiperazin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a sulfonyl group attached to an ethylphenyl group, and a methylpiperazinyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thienotriazolopyrimidine core is a fused ring system that contains sulfur, nitrogen, and carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the nitrogen atoms in the piperazine ring could potentially form hydrogen bonds .Mechanism of Action
Target of Action
The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .
Mode of Action
The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, the compound disrupts the urea transport mechanism, which is a key component of the urinary concentration process. This can lead to changes in the concentration of urea in the urine and blood, affecting the osmotic balance and water reabsorption in the kidney .
Result of Action
The inhibition of UT-B by this compound has been shown to effectively decrease the maximum urinary concentration and increase urination volume . This suggests that it could potentially be used as a diuretic or for the treatment of conditions related to water balance .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH and ionic strength of the environment could affect the compound’s binding to UT-B. Additionally, factors such as temperature and light could potentially affect the compound’s stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S2/c1-3-14-4-6-15(7-5-14)30(27,28)20-19-21-18(25-11-9-24(2)10-12-25)17-16(8-13-29-17)26(19)23-22-20/h4-8,13H,3,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGIBBGXABGGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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